molecular formula C16H20N2O2 B11039275 Benzene-1,3-diylbis(pyrrolidin-1-ylmethanone)

Benzene-1,3-diylbis(pyrrolidin-1-ylmethanone)

Cat. No.: B11039275
M. Wt: 272.34 g/mol
InChI Key: UQLUYLUUTPKJAZ-UHFFFAOYSA-N
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Description

1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE is a complex organic compound featuring a pyrrolidine ring attached to a phenyl group, which is further bonded to another pyrrolidine ring via a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing conditions such as elevated temperatures and pressures to facilitate the reaction.

Chemical Reactions Analysis

1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects .

Comparison with Similar Compounds

1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE is unique due to its dual pyrrolidine rings and the specific arrangement of functional groups. Similar compounds include:

The uniqueness of 1-PYRROLIDINYL[3-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANONE lies in its specific structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

[3-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H20N2O2/c19-15(17-8-1-2-9-17)13-6-5-7-14(12-13)16(20)18-10-3-4-11-18/h5-7,12H,1-4,8-11H2

InChI Key

UQLUYLUUTPKJAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCC3

Origin of Product

United States

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